4,6-Dichloro-3-methylbenzofuran

Descripción general

Descripción

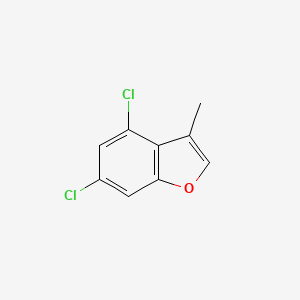

4,6-Dichloro-3-methylbenzofuran is a chemical compound belonging to the benzofuran family, characterized by its two chlorine atoms and a methyl group attached to the benzofuran ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-3-methylbenzofuran typically involves the following steps:

Starting Materials: The synthesis begins with 3-methylbenzofuran as the starting material.

Halogenation: Chlorination reactions are performed to introduce chlorine atoms at the 4 and 6 positions of the benzofuran ring. This is usually achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.

Purification: The final product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 4,6-Dichloro-3-methylbenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as 4,6-dichloro-3-methylbenzofurandione.

Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.

Substitution: Substitution reactions at the chlorine positions can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: 4,6-Dichloro-3-methylbenzofurandione

Reduction Products: Reduced derivatives of this compound

Substitution Products: Various substituted benzofurans depending on the nucleophile or electrophile used

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, 4,6-Dichloro-3-methylbenzofuran serves as a crucial building block for synthesizing more complex molecules. Its structure allows researchers to explore various reaction mechanisms and develop new synthetic methodologies. The compound's ability to undergo substitutions makes it valuable for creating derivatives that may exhibit enhanced properties or functionalities .

Biology

The biological applications of this compound are significant:

- Antimicrobial Activity : Studies have shown that benzofuran derivatives exhibit antimicrobial properties. For instance, compounds derived from benzofuran scaffolds have been tested against various bacterial strains, demonstrating promising inhibitory effects . The presence of hydroxyl groups at specific positions on the benzofuran ring is often correlated with increased antibacterial activity.

- Anticancer Potential : Research indicates that benzofuran derivatives can act as potential anticancer agents. For example, the antiproliferative activity of certain synthesized derivatives has been assessed using cancer cell lines, showing varying degrees of efficacy . The structure-activity relationship (SAR) studies highlight how modifications to the benzofuran structure can enhance its anticancer properties.

Medicine

This compound is being explored for its potential in drug development:

- Lead Compound for Drug Design : Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways. Its interactions with biological targets can provide insights into designing more effective therapeutic agents .

- Antimycobacterial Activity : Some studies have focused on synthesizing derivatives of benzofuran that specifically target Mycobacterium tuberculosis, highlighting their potential as new treatments for tuberculosis . These compounds often show low toxicity towards mammalian cells while maintaining high efficacy against bacterial pathogens.

Industrial Applications

In industry, this compound finds applications in:

- Synthesis of Dyes and Polymers : Its chemical properties allow it to be used in the production of dyes and polymers. The ability to modify its structure facilitates the development of materials with desirable characteristics for various industrial applications.

- Development of Agricultural Chemicals : The compound may also be investigated for use in agricultural chemistry, particularly as a precursor for developing pesticides or herbicides due to its biological activity .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

Mecanismo De Acción

The mechanism by which 4,6-Dichloro-3-methylbenzofuran exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

4,6-Dichloro-3-methylbenzofuran is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: 3,4-Dichloro-2-methylbenzofuran, 2,5-Dichloro-3-methylbenzofuran, 4,6-Dichloro-2-methylbenzofuran

Uniqueness: The position and number of chlorine atoms, as well as the presence of the methyl group, contribute to its distinct chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

4,6-Dichloro-3-methylbenzofuran is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and specific case studies that highlight its efficacy.

Chemical Structure and Properties

This compound is characterized by a benzofuran core with two chlorine substituents at the 4 and 6 positions and a methyl group at the 3 position. This unique structure contributes to its distinct chemical behavior and biological activity.

The biological effects of this compound are primarily mediated through its interaction with various molecular targets within biological systems. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.

- Receptor Modulation : It can interact with receptors, potentially altering signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably:

- Cell Line Studies : In vitro assays demonstrated that the compound effectively inhibits the proliferation of cancer cell lines such as A549 (lung cancer) and NCI-H23, with IC50 values ranging from 1.48 µM to 47.02 µM .

- Mechanisms of Action : The compound induces apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic rates compared to controls .

Comparative Studies

When compared to similar compounds, such as 3,4-Dichloro-2-methylbenzofuran and others within the benzofuran class, this compound demonstrates unique biological properties attributed to its specific chlorine and methyl substitutions. These structural differences significantly affect its potency and mechanism of action.

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 1.48 - 47.02 | Anticancer |

| 3-Methylbenzofuran derivatives | Varies | Anticancer |

| Other benzofurans | Higher IC50 | Less potent |

Study on Lung Cancer Cells

A study focusing on the effects of this compound on A549 lung cancer cells revealed that treatment led to a significant increase in apoptosis (42.05%) compared to control groups (1.37%). This suggests a strong potential for therapeutic application in lung cancer treatment .

Antimicrobial Efficacy

In another study assessing antimicrobial properties, the compound was tested against several bacterial strains with positive results indicating effective inhibition of growth. This positions it as a candidate for further development in antibiotic therapies.

Propiedades

IUPAC Name |

4,6-dichloro-3-methyl-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c1-5-4-12-8-3-6(10)2-7(11)9(5)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXOZFFMGRBBHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.